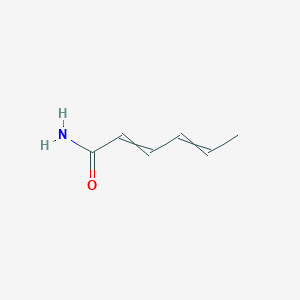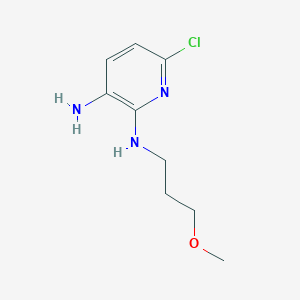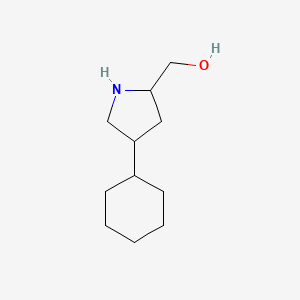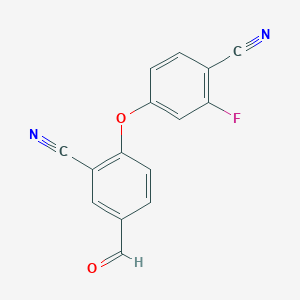![molecular formula C18H18N6O4 B8482558 Ethyl 4-[[(2-Acetamido-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino]benzoate](/img/structure/B8482558.png)
Ethyl 4-[[(2-Acetamido-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino]benzoate
Übersicht
Beschreibung
Ethyl 4-[[(2-Acetamido-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino]benzoate is a chemical compound with the molecular formula C18H18N6O4 It is a derivative of pteroic acid, which is a key component in the biosynthesis of folic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[(2-Acetamido-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino]benzoate typically involves the reaction of pteroic acid with ethyl acetate in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as ethanol or methanol. The process may also involve steps such as purification and crystallization to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[[(2-Acetamido-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents such as dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[[(2-Acetamido-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino]benzoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its role in the biosynthesis of folic acid and its potential effects on cellular metabolism.
Medicine: Investigated for its potential therapeutic applications, including as an antifolate agent in cancer treatment.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of Ethyl 4-[[(2-Acetamido-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino]benzoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor of enzymes involved in folic acid metabolism, thereby affecting cellular processes such as DNA synthesis and repair. The compound’s effects are mediated through its binding to active sites on target enzymes, leading to changes in their activity and function .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-[[(2-Acetamido-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino]benzoate can be compared with other similar compounds, such as:
Pteroic Acid: The parent compound, which is a key intermediate in the biosynthesis of folic acid.
Methotrexate: A well-known antifolate agent used in cancer therapy, which also targets folic acid metabolism.
Folic Acid: An essential vitamin involved in numerous biological processes, including DNA synthesis and repair.
Its ability to interact with enzymes involved in folic acid metabolism makes it a valuable compound for research and therapeutic purposes .
Eigenschaften
Molekularformel |
C18H18N6O4 |
|---|---|
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
ethyl 4-[(2-acetamido-4-oxo-3H-pteridin-6-yl)methylamino]benzoate |
InChI |
InChI=1S/C18H18N6O4/c1-3-28-17(27)11-4-6-12(7-5-11)19-8-13-9-20-15-14(22-13)16(26)24-18(23-15)21-10(2)25/h4-7,9,19H,3,8H2,1-2H3,(H2,20,21,23,24,25,26) |
InChI-Schlüssel |
KKTNOXVVQIIOML-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)NC(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
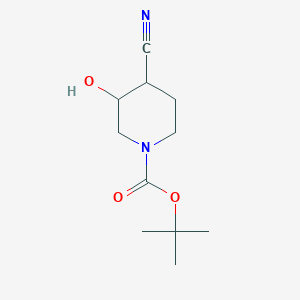

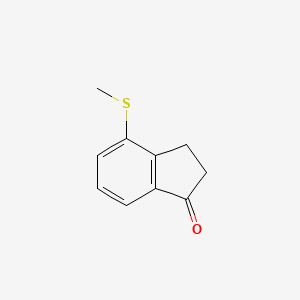
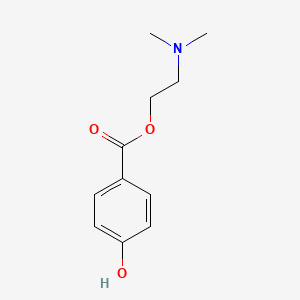
![4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)-3-chlorophenol](/img/structure/B8482512.png)
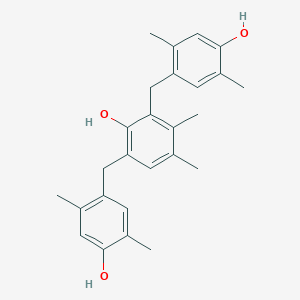
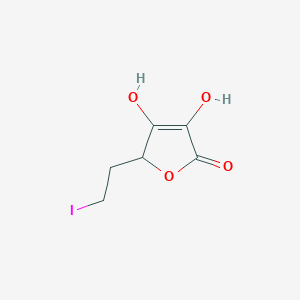
![9-Cyclopropyl-6-(4-fluoro-3-iodophenyl)-9H-imidazo[4,5-c]pyridazine](/img/structure/B8482534.png)
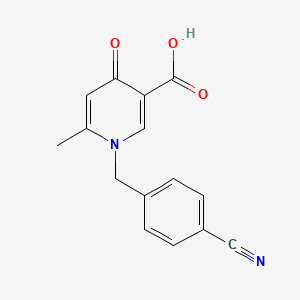
![[(Diphenylmethyl)sulfanyl]acetyl chloride](/img/structure/B8482550.png)
